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Compound of Interest

Compound Name: Rebaudioside N

Cat. No.: B3027041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana

plant. Like other steviol glycosides, it is valued for its intense sweetness without contributing

calories. As the interest in natural, non-caloric sweeteners grows, a thorough understanding of

their biological effects, including potential cytotoxicity, is crucial. This guide provides a

comparative analysis of the cytotoxicity of Rebaudioside N and other steviol glycosides,

supported by experimental data and detailed methodologies.

While direct experimental data on the cytotoxicity of Rebaudioside N is limited in publicly

available literature, regulatory bodies like the European Food Safety Authority (EFSA) and the

Joint FAO/WHO Expert Committee on Food Additives (JECFA) consider the toxicological data

from major steviol glycosides, such as Stevioside and Rebaudioside A, to be applicable to

other steviol glycosides. This is due to their shared metabolic fate, wherein they are all

hydrolyzed to the aglycone steviol in the human gut.

Comparative Cytotoxicity of Steviol Glycosides
The following table summarizes the available data on the in vitro cytotoxicity of various steviol

glycosides and their common metabolite, steviol, across different cell lines. It is important to

note that cytotoxicity can be cell-type specific and dependent on the experimental conditions.
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Compound Cell Line Assay
Concentrati
on/IC50

Key
Findings

Reference

Stevioside
HT-29 (Colon

cancer)
MTT & LDH

5 µM

(significant

growth

inhibition)

Induced

apoptosis

and cell cycle

arrest at the

G2/M phase.

[1]

CCD18Co

(Normal

colon)

MTT

No significant

cytotoxicity

up to 200 µM

Demonstrate

d a lack of

significant

cytotoxic and

genotoxic

effects on

normal colon

cells.

[2]

HCT 116

(Colon

cancer)

MTT

No significant

cytotoxicity

up to 200 µM

Did not

exhibit potent

cytotoxic

effects on this

colon cancer

cell line.

[2]

MCF-7

(Breast

cancer)

MTT IC50: ~10 µM

Induced

apoptosis via

a ROS-

mediated

mitochondrial

pathway.

[3]

SaOs2

(Osteosarco

ma)

MTT

Dose-

dependent

reduction in

viability (25-

100 µM)

Induced

apoptosis.
[4]

Rebaudioside

A

HepG2 (Liver

cancer)

MTT IC50: 27.72

µM

Exhibited

dose-

[5]
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dependent

cytotoxic

effects.

Chinese

Hamster V79

Chromosoma

l Aberration

Up to 5000

µg/mL

Non-

mutagenic

and non-

genotoxic at

high

concentration

s.

[6]

3T3 & RAW

(Murine)
MTT

No cytotoxic

effect (1-

0.03125

mg/mL)

Did not show

cytotoxicity in

these cell

lines.

[7]

MDA-MB-231

(Breast

cancer)

MTT

55%

inhibition at

1000 µg/mL

(as part of

flowering

stage extract)

Showed

inhibitory

effects on cell

growth.

[7]

Steviol
Human

Lymphocytes
- -

Reduced the

number of

lymphocytes

and

increased

DNA

damage.

[8]

HL60, A549,

AZ521, SK-

BR-3 (Cancer

cell lines)

-

IC50: 1.2-4.1

µM (for a

derivative)

Derivatives of

steviol

showed

potent

cytotoxicities.

[9]

Gastrointestin

al cancer

- 100-250

µg/mL

Exhibited

intensive

[10]
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cells inhibitory

activity

comparable

to 5-FU.

Experimental Protocols
Detailed methodologies for the key cytotoxicity assays mentioned in the literature are provided

below. These protocols are generalized and may require optimization based on the specific cell

line and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan

crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

Rebaudioside N, other steviol glycosides) and appropriate controls (vehicle control, positive

control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or

serum-free media) to each well and incubate for 2-4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO, isopropanol with HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the

supravital dye neutral red in their lysosomes.

Principle: The amount of neutral red retained by the cells is directly proportional to the number

of viable cells.

Protocol:

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding

and compound treatment.

Neutral Red Incubation: After the treatment period, replace the culture medium with a

medium containing a non-toxic concentration of neutral red (e.g., 50 µg/mL) and incubate for

approximately 3 hours.

Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g.,

PBS) to remove any unincorporated dye.

Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each

well to extract the neutral red from the lysosomes.

Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of

approximately 540 nm.

Data Analysis: Determine cell viability by comparing the absorbance of treated cells to that of

control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells

with damaged plasma membranes.

Principle: The amount of LDH released into the culture medium is proportional to the number of

lysed or dead cells.
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Protocol:

Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.

Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH

release (cells treated with a lysis buffer).

Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect

the cell culture supernatant from each well.

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction

mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

Incubation: Incubate the plate at room temperature, protected from light, for a specified

period (e.g., 30 minutes). During this time, LDH in the supernatant will catalyze the

conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH

then reduces the tetrazolium salt to a colored formazan product.

Absorbance Measurement: Measure the absorbance of the formazan product at a

wavelength of approximately 490 nm.

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in

treated wells to the spontaneous and maximum release controls.

Signaling Pathways and Experimental Workflows
The cytotoxicity of steviol glycosides, particularly their metabolite steviol, has been linked to the

induction of apoptosis. This process involves a complex cascade of signaling events.
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Experimental workflow for assessing the cytotoxicity of steviol glycosides.

The induction of apoptosis by steviol often involves the intrinsic or mitochondrial pathway.
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Simplified signaling pathway for steviol-induced apoptosis.

In conclusion, while specific cytotoxicity data for Rebaudioside N is not yet widely available,

the existing body of research on other steviol glycosides provides a strong foundation for its

safety assessment. The general consensus is that steviol glycosides are not cytotoxic at

concentrations relevant to their use as sweeteners. However, at higher concentrations, their

common metabolite, steviol, has demonstrated cytotoxic and pro-apoptotic effects in various
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cancer cell lines, suggesting potential therapeutic applications that warrant further

investigation. Researchers studying Rebaudioside N can utilize the established cytotoxicity

assays and consider the known signaling pathways affected by steviol as a starting point for

their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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